[4-(2-Fluorophenyl)piperazin-1-yl]{1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}methanone
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Overview
Description
1-(2-Fluorophenyl)-4-{1-[(2-Methylphenyl)methanesulfonyl]piperidine-4-carbonyl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of fluorine and sulfonyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-4-{1-[(2-Methylphenyl)methanesulfonyl]piperidine-4-carbonyl}piperazine typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 2-methylphenylmethanesulfonyl chloride with piperidine under basic conditions.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the 2-fluorophenyl group. This can be done by reacting the piperidine intermediate with 2-fluorobenzoyl chloride in the presence of a base.
Formation of the Final Compound: The final step involves the coupling of the piperidine intermediate with piperazine. This can be achieved by reacting the piperidine intermediate with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-4-{1-[(2-Methylphenyl)methanesulfonyl]piperidine-4-carbonyl}piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)-4-{1-[(2-Methylphenyl)methanesulfonyl]piperidine-4-carbonyl}piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-{1-[(2-Methylphenyl)methanesulfonyl]piperidine-4-carbonyl}piperazine involves its interaction with specific molecular targets and pathways. The fluorophenyl and sulfonyl groups may play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-4-{1-[(2-Methylphenyl)methanesulfonyl]piperidine-4-carbonyl}piperazine
- 1-(2-Bromophenyl)-4-{1-[(2-Methylphenyl)methanesulfonyl]piperidine-4-carbonyl}piperazine
- 1-(2-Iodophenyl)-4-{1-[(2-Methylphenyl)methanesulfonyl]piperidine-4-carbonyl}piperazine
Uniqueness
1-(2-Fluorophenyl)-4-{1-[(2-Methylphenyl)methanesulfonyl]piperidine-4-carbonyl}piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H30FN3O3S |
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Molecular Weight |
459.6 g/mol |
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[1-[(2-methylphenyl)methylsulfonyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C24H30FN3O3S/c1-19-6-2-3-7-21(19)18-32(30,31)28-12-10-20(11-13-28)24(29)27-16-14-26(15-17-27)23-9-5-4-8-22(23)25/h2-9,20H,10-18H2,1H3 |
InChI Key |
YKKYHIWQVADVLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
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